An In-depth Technical Guide to the Physical Properties of cis,cis-2,7-Nonadiene
An In-depth Technical Guide to the Physical Properties of cis,cis-2,7-Nonadiene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
cis,cis-2,7-Nonadiene, a nine-carbon diolefin with both double bonds in the cis configuration, presents a unique stereochemistry that influences its physical and chemical behavior. This technical guide provides a comprehensive overview of the known and predicted physical properties of cis,cis-2,7-nonadiene, intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development. Given the scarcity of experimentally determined data for this specific isomer, this guide synthesizes computed data, information from related isomers, and established chemical principles to offer a robust profile. Emphasis is placed on the causality behind its properties and the experimental considerations for its handling and characterization.
Introduction
cis,cis-2,7-Nonadiene, with the IUPAC name (2Z,7Z)-nona-2,7-diene, is a non-conjugated diene. Its structure, characterized by two cis-double bonds separated by a flexible three-carbon methylene chain, imparts specific conformational possibilities that are critical to its reactivity and physical characteristics. This guide delves into the core physical properties, spectral characteristics, and practical considerations for handling this compound, providing a framework for its application in research and development.
Molecular Structure and Core Identifiers
A thorough understanding of a molecule's properties begins with its fundamental identifiers and structure.
| Identifier | Value | Source |
| IUPAC Name | (2Z,7Z)-nona-2,7-diene | PubChem[1] |
| Synonyms | cis,cis-2,7-Nonadiene, (Z,Z)-2,7-Nonadiene | PubChem[1] |
| CAS Number | 36901-84-5 | PubChem[1] |
| Molecular Formula | C₉H₁₆ | PubChem[1] |
| Molecular Weight | 124.22 g/mol | PubChem[1][2] |
| Canonical SMILES | C/C=C\CCC/C=C\C | PubChem[3] |
| InChI | InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-6H,7-9H2,1-2H3/b5-3-,6-4- | PubChem[1] |
| InChIKey | MAMCJGWPGQJKLS-GLIMQPGKSA-N | PubChem[1] |
graph { layout=neato; node [shape=plaintext]; edge [style=invis];// Nodes for atoms C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1,0.5!"]; C3 [label="C3", pos="2,0!"]; C4 [label="C4", pos="3,0.5!"]; C5 [label="C5", pos="4,0!"]; C6 [label="C6", pos="5,0.5!"]; C7 [label="C7", pos="6,0!"]; C8 [label="C8", pos="7,0.5!"]; C9 [label="C9", pos="8,0!"];
// Edges for bonds C1 -- C2 [style=solid, len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- C4 [style=solid, len=1.5]; C4 -- C5 [style=solid, len=1.5]; C5 -- C6 [style=solid, len=1.5]; C6 -- C7 [style=double, len=1.5]; C7 -- C8 [style=solid, len=1.5]; C8 -- C9 [style=solid, len=1.5];
// Hydrogen atoms (implied) }
Figure 1. Skeletal structure of cis,cis-2,7-nonadiene.
Physicochemical Properties
Experimental data for cis,cis-2,7-nonadiene is limited. The following table includes predicted values and data from related isomers to provide an estimated profile. Researchers should exercise caution and verify these properties experimentally.
| Property | Predicted/Estimated Value | Notes and Considerations | Source |
| Boiling Point | ~140-150 °C | A predicted boiling point for the cis,trans-isomer is 149.6 ± 10.0 °C. Due to the generally lower boiling points of cis-isomers compared to their trans-counterparts because of their slightly more compact structure and lower intermolecular forces, the boiling point of the cis,cis-isomer is expected to be in a similar range, possibly slightly lower. | ChemBK[4] |
| Melting Point | Not available | The melting point is highly dependent on the crystal lattice packing. Given the bent structure of the cis,cis-isomer, it may have a lower melting point compared to more linear isomers. Experimental determination is required. | |
| Density | ~0.75 g/cm³ | A predicted density for the cis,trans-isomer is 0.755 ± 0.06 g/cm³. The density of the cis,cis-isomer is likely to be comparable. | ChemBK[4] |
| Refractive Index | Not available | The refractive index is related to the polarizability of the molecule. Experimental measurement is necessary for an accurate value. | |
| XLogP3 | 3.4 | This computed value indicates a high lipophilicity, suggesting good solubility in nonpolar organic solvents and low solubility in water. | PubChem[1][2] |
| Topological Polar Surface Area | 0 Ų | As a hydrocarbon with no heteroatoms, the topological polar surface area is zero, consistent with its nonpolar nature. | PubChem[1][2] |
Spectral Analysis: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the spin-spin coupling between protons on the double bonds and the adjacent methylene groups. Key expected signals include:
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Olefinic Protons (C2-H, C3-H, C7-H, C8-H): These protons would appear in the downfield region, typically between 5.2 and 5.6 ppm. The coupling constants for cis-alkenes are generally in the range of 6-12 Hz.
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Allylic Protons (C4-H₂, C6-H₂): The protons on the carbons adjacent to the double bonds would resonate around 2.0-2.3 ppm.
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Methylene Protons (C5-H₂): The central methylene protons would likely appear as a complex multiplet around 1.3-1.5 ppm.
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Methyl Protons (C1-H₃, C9-H₃): The terminal methyl groups would give rise to a signal in the upfield region, around 0.9-1.0 ppm, likely as a triplet coupled to the adjacent olefinic proton.
¹³C NMR: Due to the symmetry of the molecule, the ¹³C NMR spectrum of cis,cis-2,7-nonadiene is predicted to show fewer than nine signals. The molecule has a C₂ axis of symmetry passing through the C5 carbon. Therefore, we would expect to see 5 distinct signals:
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C1 and C9: Equivalent methyl carbons.
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C2 and C8: Equivalent olefinic carbons.
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C3 and C7: Equivalent olefinic carbons.
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C4 and C6: Equivalent allylic carbons.
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C5: The unique central methylene carbon.
Quaternary carbons, which are absent in this molecule, tend to have weaker signals. The olefinic carbons would appear in the range of 120-140 ppm, while the aliphatic carbons would be found in the upfield region (10-40 ppm).
Figure 2. Predicted unique carbon environments in the 13C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of cis,cis-2,7-nonadiene would be characterized by the vibrational modes of its functional groups. Key absorption bands would include:
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C-H Stretch (sp² hybridized): A weak to medium band appearing just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹), characteristic of the C-H bonds on the double bonds.
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C-H Stretch (sp³ hybridized): Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the methyl and methylene groups.
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C=C Stretch: A weak to medium absorption band around 1650-1660 cm⁻¹. The intensity of this peak for a cis-disubstituted alkene can be variable.
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C-H Bend (cis-alkene): A characteristic strong and broad band in the fingerprint region, typically around 675-730 cm⁻¹, which is a key diagnostic peak for the cis configuration of the double bonds.
Synthesis and Purification Considerations
The synthesis of specific alkene isomers like cis,cis-2,7-nonadiene often presents challenges in controlling stereoselectivity.
Synthetic Pathways
While a specific, optimized synthesis for pure cis,cis-2,7-nonadiene is not widely documented, plausible synthetic routes could involve:
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Wittig Reaction: The use of a stabilized ylide could favor the formation of the cis-alkene. A double Wittig reaction on a suitable dialdehyde could be a potential, albeit challenging, approach.
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Alkyne Partial Reduction: The stereoselective reduction of a corresponding nona-2,7-diyne using Lindlar's catalyst (poisoned palladium catalyst) is a classic method for the synthesis of cis-alkenes. This would likely be the most reliable method for achieving high cis-selectivity.
Purification Methodologies
The synthesis of cis,cis-2,7-nonadiene is likely to yield a mixture of stereoisomers (cis,cis; cis,trans; trans,trans). The separation of these isomers is crucial for obtaining a pure sample for accurate physical property determination and for its use in stereospecific reactions.
Experimental Protocol: Isomer Separation by Column Chromatography
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Stationary Phase Selection: Silica gel is a common choice for the separation of nonpolar compounds like dienes.
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Mobile Phase Optimization: A nonpolar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate in a low percentage (e.g., 99:1 hexane:ether), should be used. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation of the isomers. Generally, the trans-isomers are less polar and will elute before the cis-isomers.
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Column Packing and Elution: The column should be carefully packed to avoid air bubbles and channeling. The sample is loaded onto the column and eluted with the optimized solvent system. Fractions are collected and analyzed by TLC or GC to identify the pure fractions of the desired cis,cis-2,7-nonadiene.
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Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified product.
Figure 3. General workflow for the purification of cis,cis-2,7-nonadiene.
Safety and Handling
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Flammability: As a low molecular weight hydrocarbon, it is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.
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Inhalation: Avoid inhaling vapors. Work in a well-ventilated area or use a chemical fume hood.
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Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
Conclusion and Future Directions
cis,cis-2,7-Nonadiene remains a compound for which a comprehensive set of experimentally verified physical properties is lacking. This guide has provided a detailed overview based on theoretical predictions and data from related compounds. For researchers and professionals in drug development and materials science, the unique stereochemistry of this molecule may offer novel synthetic opportunities. However, the immediate and critical next step is the experimental determination and publication of its fundamental physical properties, including boiling point, melting point, density, refractive index, and full spectral characterization. Such data will be invaluable for validating computational models and enabling the broader application of this intriguing molecule.
References
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PubChem. (n.d.). cis,cis-2,7-Nonadiene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). 2,7-Nonadiene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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ChemBK. (n.d.). CIS,TRANS-2,7-NONADIENE. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). Nona-2,7-diene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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PubChem. (n.d.). Compound Summary for CID 142113, Nona-2,7-diene. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
